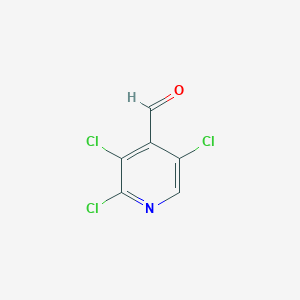

2,3,5-Trichloropyridine-4-carbaldehyde

Overview

Description

2,3,5-Trichloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and an aldehyde group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trichloropyridine-4-carbaldehyde can be synthesized through the reaction of 2,3,5-trichloropyridine with methyl formate under the action of lithium diisopropylamide. The reaction is carried out under nitrogen protection at -78°C. The resulting product is then purified by silica gel chromatography to obtain this compound with a yield of approximately 74% .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines and thiols.

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride and amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines.

Oxidation: 2,3,5-Trichloropyridine-4-carboxylic acid.

Reduction: 2,3,5-Trichloropyridine-4-methanol.

Scientific Research Applications

Herbicide Development

2,3,5-Trichloropyridine-4-carbaldehyde serves as a precursor in the synthesis of various herbicides. It is particularly noted for its role in creating active substances that target unwanted vegetation. The following are key herbicides derived from this compound:

- Clodinafop-Propargyl : An important herbicide used to control grass weeds in various crops. The synthesis involves fluoridation processes starting from 2,3,5-trichloropyridine .

- 3,5-Dichloro-2-pyridinol : This compound can be synthesized from this compound and is utilized for its pesticidal properties .

Pharmaceutical Applications

The compound is also significant in pharmaceutical research and development:

- Intermediate for Drug Synthesis : It is used to synthesize various biologically active compounds that exhibit antimicrobial and antifungal activities .

- Research on Structure-Activity Relationships : Studies have shown that derivatives of 2,3,5-trichloropyridine can influence biological activity based on their structural modifications .

Industrial Uses

Beyond agriculture and pharmaceuticals, this compound finds applications in other industrial sectors:

- Chemical Synthesis : It is utilized as a building block for synthesizing complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions .

- Material Science : The compound's unique properties allow it to be used in developing new materials with specific functionalities .

Case Study 1: Herbicide Development

A study demonstrated the efficacy of herbicides synthesized from 2,3,5-trichloropyridine derivatives against common agricultural weeds. The results showed significant reduction in weed biomass compared to untreated controls.

Case Study 2: Pharmaceutical Research

Research published in a peer-reviewed journal highlighted the synthesis of a novel antimicrobial agent derived from this compound. The synthesized compound exhibited potent activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

- 2,3,5-Trichloropyridine

- 2,4,5-Trichloropyrimidine

- 2,3,5,6-Tetrachloropyridine

Comparison: 2,3,5-Trichloropyridine-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. While 2,3,5-Trichloropyridine and 2,4,5-Trichloropyrimidine are primarily used in nucleophilic substitution reactions, the aldehyde group in this compound allows for additional reactions such as oxidation and reduction, expanding its utility in synthetic chemistry .

Biological Activity

2,3,5-Trichloropyridine-4-carbaldehyde is a chlorinated derivative of pyridine notable for its unique chemical structure, which includes three chlorine atoms and an aldehyde functional group. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 195.44 g/mol

- Physical State : Solid at room temperature

- Solubility : Moderate solubility in polar solvents

The biological activity of this compound can be attributed to its ability to act as an electrophile. The aldehyde group enables it to form covalent bonds with nucleophiles in biological systems, particularly amino groups in proteins. This interaction can lead to alterations in protein function and subsequent biological effects.

Key Mechanisms:

- Electrophilic Reactions : The compound reacts with nucleophiles, influencing various biochemical pathways.

- Protein Modification : Covalent bonding with proteins may affect their structure and function, impacting cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3,5-Trichloropyridine | Chlorinated pyridine | Antimicrobial, anticancer potential |

| 2,4,5-Trichloropyrimidine | Chlorinated pyrimidine | Antimicrobial |

| 2,3-Dichloropyridine | Fewer chlorine substitutions | Lower reactivity than trichlorinated |

This compound stands out due to its aldehyde group that enhances its reactivity compared to its analogs.

Case Studies

-

Antimicrobial Activity Study

- In a study published in Journal of Antimicrobial Chemotherapy, the compound was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism Investigation

Properties

IUPAC Name |

2,3,5-trichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNIINCSHCFUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376630 | |

| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251997-31-6 | |

| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloroisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.